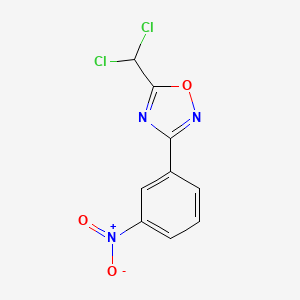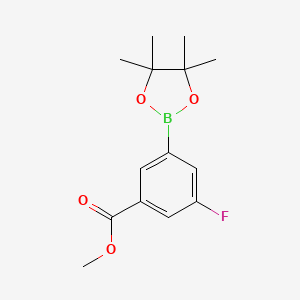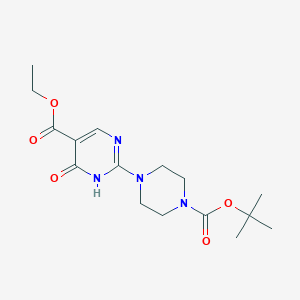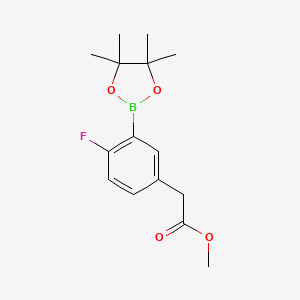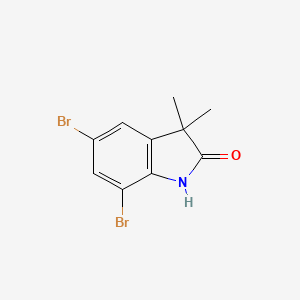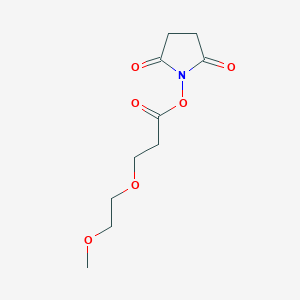
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate
描述
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is a chemical compound with the molecular formula C10H15NO6. It is a derivative of pyrrolidinone and is commonly used as a reagent in organic synthesis. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
作用机制
Target of Action
The primary target of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This compound is often used as a linker in antibody-drug conjugates (ADCs) .
Mode of Action
The compound contains an N-hydroxysuccinimide (NHS) ester, which reacts with the primary amines of proteins to form stable amide bonds . This reaction allows the compound to attach to its target molecules, effectively “linking” them together.
Biochemical Pathways
Given its role as a linker in adcs, it likely influences the pathways related to protein synthesis and degradation, as well as cellular signaling pathways impacted by the specific drug conjugated to the antibody .
Result of Action
The result of the compound’s action is the formation of stable amide bonds with primary amines on proteins and other molecules . This allows it to serve as a linker in ADCs, facilitating the delivery of drugs to specific targets in the body .
生化分析
Biochemical Properties
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate plays a significant role in biochemical reactions, particularly in protein modification and crosslinking. It interacts with various enzymes and proteins, including lysine residues on proteins, to form stable amide bonds. This interaction is crucial for the modification of proteins and peptides, enhancing their stability and functionality. The compound’s ability to react with lysine residues makes it a valuable tool in biochemical research and protein engineering .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to enhance monoclonal antibody production in Chinese hamster ovary cells by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . Additionally, it affects the galactosylation of monoclonal antibodies, which is a critical quality attribute for therapeutic antibodies.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of stable amide bonds with lysine residues on proteins. This interaction leads to the modification of protein structure and function, influencing various biochemical pathways. The compound’s ability to inhibit calcium currents mediated by Cav 1.2 (L-type) channels has been demonstrated in studies, highlighting its potential as an anticonvulsant . Additionally, it shows high metabolic stability and negligible hepatotoxicity, making it a promising candidate for further preclinical development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits high stability and minimal degradation under standard storage conditions. Long-term studies have shown that it maintains its activity and functionality over extended periods, making it suitable for various biochemical applications . Its effects on cellular function may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it provides potent protection against seizures in various animal models, including the maximal electroshock test and the psychomotor 6 Hz seizure model in mice . The compound’s efficacy is dose-dependent, with higher doses providing greater protection. At high doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites that are excreted from the body . Its high metabolic stability and minimal interaction with cytochrome P450 enzymes make it a suitable candidate for further pharmacological studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with 3-(2-methoxyethoxy)propanoic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the ester bond. The reaction is usually performed in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic hydrolysis typically involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include amides, thioesters, or ethers.
Hydrolysis Products: The major products of hydrolysis are 3-(2-methoxyethoxy)propanoic acid and 2,5-dioxopyrrolidin-1-yl.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is employed in biochemical studies to modify proteins and peptides.
Medicine: It has potential therapeutic applications, particularly in the development of novel drug conjugates.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-methoxyethoxy)ethoxy)propanoate
- 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
Uniqueness: 2,5-Dioxopyrrolidin-1-yl 3-(2-methoxyethoxy)propanoate is unique due to its specific ester linkage and the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective modification of biomolecules .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(2-methoxyethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO6/c1-15-6-7-16-5-4-10(14)17-11-8(12)2-3-9(11)13/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSXKORGOVQCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
174569-25-6 | |
| Record name | Methoxypolyethylene glycol-succinimidyl propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174569-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


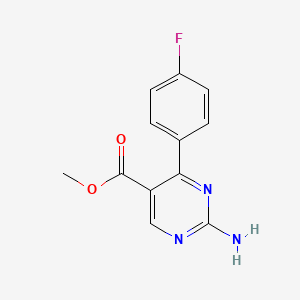
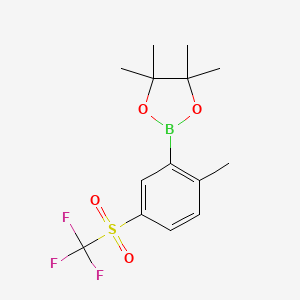
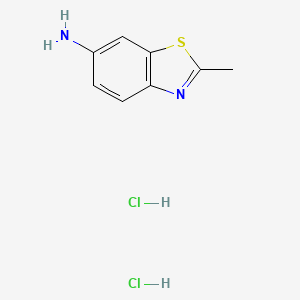
![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)

